molecular formula C20H25ClN2O B1671867 Indecainide hydrochloride CAS No. 73681-12-6

Indecainide hydrochloride

Cat. No. B1671867
CAS RN: 73681-12-6
M. Wt: 344.9 g/mol
InChI Key: NXNSCUZKMVYAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indecainide hydrochloride is a cardiac depressant.

properties

CAS RN

73681-12-6

Product Name

Indecainide hydrochloride

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide;hydrochloride

InChI

InChI=1S/C20H24N2O.ClH/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20;/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23);1H

InChI Key

NXNSCUZKMVYAJQ-UHFFFAOYSA-N

SMILES

CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N.Cl

Canonical SMILES

CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N.Cl

Appearance

Solid powder

Other CAS RN

73681-12-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

74517-78-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide
indecainide
indecainide hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of isopropylamine (45.0 ml) in acetonitrile (250 ml) was cooled to 10° C. and hydrogen chloride gas introduced into the solution keeping the temperature below 15° C. to pH 8.5±0.3. The resultant slurry was allowed to warm to room temperature and sodium cyanoborohydride (12.0 g) added in one portion and the pH readjusted to 8.5 if necessary. 6'-Hydroxyspiro-(9H-fluorene-9,3'-piperidine)-2'-one (30.0 g) was then added and the reaction mixture heated to reflux for 2 hours. The mixture was allowed to cool to room temperature and dilute hydrochloride acid added to pH 1-2 to destroy any excess cyanoborohydride. The acetonitrile was removed under reduced pressure and the residue basified with sodium hydroxide solution (pH 11) and extracted with dichloromethane (3×100 ml) and the combined organic layers washed with sodium hydroxide solution, dried with anhydrous sodium sulphate and evaporated to give the crystalline free amine.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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